molecular formula C7H5N3O B1425972 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 955127-76-1

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B1425972
CAS No.: 955127-76-1
M. Wt: 147.13 g/mol
InChI Key: MQSNOUMRWQLOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The inhibition of TRKs leads to the disruption of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, ultimately resulting in the inhibition of cancer cell growth .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical modifications and applications in different fields.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSNOUMRWQLOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717152
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955127-76-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 4
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Customer
Q & A

Q1: What are the main synthetic applications of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde?

A1: this compound serves as a versatile building block for synthesizing diverse polycyclic compounds with potential biological activity.

    Q2: How does the structure of pyrazolo[3,4-h][1,6]naphthyridines, synthesized from this compound, influence their fluorescence properties?

    A2: Research indicates that the specific solute-solvent interactions and the nature of electron donor-acceptor substituents on the pyrazolo[3,4-h][1,6]naphthyridine core significantly influence their fluorescence behavior. [] This suggests potential for tailoring the fluorescence properties of these compounds through structural modifications. Further investigations into the structure-property relationships can guide the design of novel fluorescent probes with specific applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.